molecular formula C18H18F3N3S B2360877 4-phenyl-N-[3-(trifluoromethyl)phenyl]piperazine-1-carbothioamide CAS No. 429621-74-9

4-phenyl-N-[3-(trifluoromethyl)phenyl]piperazine-1-carbothioamide

Cat. No.: B2360877
CAS No.: 429621-74-9
M. Wt: 365.42
InChI Key: WTCBIBFMKSWYCN-UHFFFAOYSA-N
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Description

4-phenyl-N-[3-(trifluoromethyl)phenyl]piperazine-1-carbothioamide is a chemical compound known for its unique structural features and potential applications in various fields. The compound consists of a piperazine ring substituted with phenyl and trifluoromethylphenyl groups, along with a carbothioamide functional group. This combination of functional groups imparts distinct chemical and physical properties to the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-phenyl-N-[3-(trifluoromethyl)phenyl]piperazine-1-carbothioamide typically involves the reaction of 1-[(3-trifluoromethyl)phenyl]piperazine with phenyl isothiocyanate. The reaction is carried out in an appropriate solvent, such as ethanol, under reflux conditions for a specific duration. The crude product is then precipitated upon cooling, followed by filtration, washing with water, and drying .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. Advanced techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

4-phenyl-N-[3-(trifluoromethyl)phenyl]piperazine-1-carbothioamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the carbothioamide group to amines or other reduced forms.

    Substitution: The phenyl and trifluoromethylphenyl groups can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid for oxidation, and reducing agents like lithium aluminum hydride for reduction. Substitution reactions may involve reagents such as halogens, alkylating agents, or nucleophiles under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines. Substitution reactions can lead to various substituted derivatives of the original compound.

Scientific Research Applications

4-phenyl-N-[3-(trifluoromethyl)phenyl]piperazine-1-carbothioamide has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 4-phenyl-N-[3-(trifluoromethyl)phenyl]piperazine-1-carbothioamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-phenyl-N-[3-(trifluoromethyl)phenyl]piperazine-1-carbothioamide is unique due to its specific combination of functional groups, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for various research and industrial applications.

Properties

IUPAC Name

4-phenyl-N-[3-(trifluoromethyl)phenyl]piperazine-1-carbothioamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18F3N3S/c19-18(20,21)14-5-4-6-15(13-14)22-17(25)24-11-9-23(10-12-24)16-7-2-1-3-8-16/h1-8,13H,9-12H2,(H,22,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WTCBIBFMKSWYCN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=CC=C2)C(=S)NC3=CC=CC(=C3)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18F3N3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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